REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([NH2:13])=O)[CH:8]=[C:7]([CH3:14])[N:6]=1)([CH3:3])[CH3:2].N1C=CC=CC=1>C(Cl)Cl>[CH:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]#[N:13])[CH:8]=[C:7]([CH3:14])[N:6]=1)([CH3:3])[CH3:2]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
is quenched with water
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with DCM
|
Type
|
WASH
|
Details
|
phase is washed with sat. aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by CC on silica gel (eluting with Heptane/EtOAc 4:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC(=CC(=N1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 249.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |